molecular formula C25H27IN2O2 B12104013 3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide

3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide

Cat. No.: B12104013
M. Wt: 514.4 g/mol
InChI Key: VILDQFLUZSBAGE-UHFFFAOYSA-M
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Description

3,3’-Dipropyloxadicarbocyanine iodide is a fluorescent dye known for its lipophilic properties and cell membrane permeability. It is commonly used in various scientific research applications, particularly in the fields of biology and chemistry. The compound is characterized by its ability to stain cell membranes and other lipid-soluble biological structures, making it a valuable tool for imaging and analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dipropyloxadicarbocyanine iodide typically involves the condensation of 3-propyl-2-benzoxazolium iodide with 3-propyl-2-(3H)-benzoxazolylidene-1-propenyl iodide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3,3’-Dipropyloxadicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dipropyloxadicarbocyanine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while reduction may produce reduced forms with different spectral characteristics .

Scientific Research Applications

3,3’-Dipropyloxadicarbocyanine iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Dipropyloxadicarbocyanine iodide involves its ability to integrate into lipid membranes due to its lipophilic nature. Once integrated, the compound exhibits fluorescence, allowing for the visualization of cell membranes and other lipid-rich structures. The molecular targets include cell membranes and lipid-soluble biological structures, and the pathways involved are primarily related to membrane integration and fluorescence emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dipropyloxadicarbocyanine iodide is unique due to its specific propyl groups, which confer distinct lipophilic and fluorescence characteristics. This makes it particularly suitable for certain imaging and analytical applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C25H27IN2O2

Molecular Weight

514.4 g/mol

IUPAC Name

(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

VILDQFLUZSBAGE-UHFFFAOYSA-M

Isomeric SMILES

CCCN\1C2=CC=CC=C2O/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCC.[I-]

Canonical SMILES

CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]

Origin of Product

United States

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